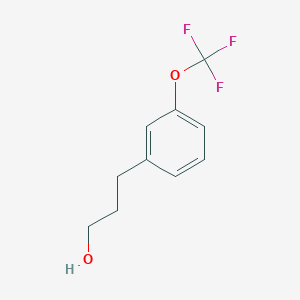

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBCIAHXKPFUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294934 | |

| Record name | 3-(Trifluoromethoxy)benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057671-55-2 | |

| Record name | 3-(Trifluoromethoxy)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wittig Reaction to Form Allylic Alcohol Intermediate

- Starting Material: 3-(3-(trifluoromethoxy)benzaldehyde)

- Reagents: Wittig reagent (e.g., (2-hydroxyethyl)triphenylphosphonium bromide or triethylphosphite derivatives), organic alkali (e.g., sodium tert-butoxide or sodium methylate)

- Solvent: Toluene, tetrahydrofuran (THF), or 2-methyltetrahydrofuran

- Conditions: Temperature controlled between 0–70 °C, reaction time varies (typically 1–6 hours)

- Outcome: Formation of 3-(3-(trifluoromethoxy)phenyl)-2-propen-1-ol in solution

The Wittig reaction involves the condensation of the aldehyde with the phosphonium ylide generated in situ, yielding the allylic alcohol intermediate with high regioselectivity.

Catalytic Hydrogenation to Saturated Alcohol

- Catalyst: 5% Palladium on carbon (Pd/C)

- Solvent: Same as above or compatible hydrogenation solvent (e.g., 2-methyltetrahydrofuran, toluene, or THF)

- Conditions: Hydrogen pressure 0.2–0.4 MPa, temperature 20–50 °C, reaction time 2–6 hours

- Workup: Filtration to remove catalyst, solvent recovery by distillation, purification by distillation or recrystallization

- Yield: Typically 90–96% overall from aldehyde to final alcohol

- Purity: >99.7% confirmed by NMR and chromatographic methods

This step saturates the double bond of the allylic alcohol, providing the desired this compound with high purity and yield.

Representative Data from Related Compound Synthesis (Trifluoromethyl Analog)

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|---|---|

| Solvent for Wittig Reaction | 2-Methyltetrahydrofuran | 2-Methyltetrahydrofuran | Toluene | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |

| Alkali Base | Sodium tert-butoxide | Sodium tert-butoxide | Sodium tert-butoxide | Sodium tert-butoxide | Sodium methylate |

| Pd/C Catalyst Loading (% mass) | 5% (5 g) | 5% (3.5 g) | 5% (6.5 g) | 5% (4.5 g) | 5% (4.5 g) |

| Hydrogen Pressure (MPa) | 0.2–0.3 | 0.2–0.3 | 0.3–0.4 | 0.2–0.3 | 0.2–0.3 |

| Reaction Temperature (°C) | 40–50 | 30–40 | 40–50 | 20–30 | 20–30 |

| Overall Yield (%) | 94.2 | 96.0 | 91.2 | 92.3 | 93.7 |

| Purity (%) | 99.8 | 99.81 | 99.78 | 99.78 | 99.78 |

Note: Data adapted from synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol, which closely parallels trifluoromethoxy derivatives in methodology and conditions.

Alternative Synthetic Routes and Notes

- Use of Brominated or Chlorinated Phosphite Reagents: Variations in the phosphonium salt or phosphite reagents (e.g., brominated or chlorinated (2-hydroxyethyl) phosphites) can influence reaction rates and yields.

- Temperature and Pressure Optimization: Lower temperatures (20–30 °C) and moderate hydrogen pressures (0.2–0.3 MPa) favor high purity and yield while minimizing side reactions.

- Solvent Recovery and Recycling: Industrial processes emphasize solvent recovery (e.g., 2-methyltetrahydrofuran, toluene) to improve sustainability and cost-effectiveness.

- Spectroscopic Verification: Product identity and purity are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. Typical ^1H NMR signals for the propanol include aromatic multiplets (~7.4 ppm), methylene triplets (~3.7 ppm and ~2.7 ppm), and methylene multiplets (~1.9 ppm).

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| 1 | Wittig Reaction | 3-(3-(Trifluoromethoxy)benzaldehyde, phosphonium salt, base, solvent, 0–70 °C | 3-(3-(Trifluoromethoxy)phenyl)-2-propen-1-ol (allylic alcohol) | High conversion, crude mixture |

| 2 | Catalytic Hydrogenation | Pd/C (5%), H2 (0.2–0.4 MPa), 20–50 °C, solvent | This compound | 90–96%, >99.7% purity |

Research Findings and Industrial Relevance

- The preparation methods are scalable and suitable for industrial production due to the use of readily available starting materials and mild reaction conditions.

- The catalytic hydrogenation step is critical for achieving high purity and yield, with palladium on carbon being the preferred catalyst.

- The choice of solvent and alkali base in the Wittig reaction significantly affects the reaction kinetics and product isolation.

- Purification typically involves distillation under reduced pressure, ensuring removal of residual solvents and byproducts.

- The methods avoid harsh reagents and extreme conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-(Trifluoromethoxy)phenyl)propanal or 3-(3-(Trifluoromethoxy)phenyl)propanone.

Reduction: Formation of 3-(3-(Trifluoromethoxy)phenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a trifluoromethoxy group (CF₃O) attached to a phenyl ring, along with a propanol moiety. Its molecular formula is C₁₀H₁₁F₃O, and it has a molecular weight of 204.19 g/mol. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in both research and industrial applications .

Pharmaceutical Development

Role as an Intermediate:

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol serves as a key intermediate in synthesizing various pharmaceuticals. Its unique structure allows for the development of compounds targeting central nervous system disorders, thereby enhancing drug efficacy and specificity .

Case Studies:

- CNS Disorders: Research indicates that compounds derived from this intermediate have shown potential in treating conditions such as depression and anxiety disorders.

- Enzyme Inhibition: The compound's ability to interact with specific enzymes has been leveraged to design inhibitors that may provide therapeutic benefits in various diseases.

Material Science

Applications in Advanced Materials:

The compound is utilized in developing advanced materials such as coatings and polymers. Its chemical properties improve durability and resistance to environmental factors, making it suitable for applications requiring enhanced material performance .

Research Findings:

Studies have demonstrated that incorporating trifluoromethoxy groups into polymers can significantly improve their thermal stability and mechanical properties.

Agricultural Chemistry

Use in Agrochemicals:

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness in pest control products leads to improved crop protection solutions .

Impact on Crop Yield:

Field studies have shown that formulations containing this compound can enhance the efficacy of pesticides, resulting in increased crop yields and reduced environmental impact.

Research in Organic Synthesis

Versatile Building Block:

The compound acts as a versatile building block in organic synthesis, facilitating the efficient creation of complex molecules. This property streamlines research and development processes across various fields .

Synthetic Pathways:

Several synthetic routes have been explored for the production of this compound, including:

- Reduction of 3-(3-(Trifluoromethyl)phenyl)propionic acid.

- Use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. Difluoromethyl : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -CF₂H, leading to higher polarity and altered reactivity. For example, 3-(3-(Difluoromethyl)phenyl)propan-1-ol is synthesized in 72% yield via defluorinative functionalization, whereas trifluoromethoxy analogs may require specialized coupling or protection strategies.

- Positional Isomerism : The 2-OCF₃ isomer (CAS 1057671-46-1) exhibits a boiling point of 235.1°C and a density of 1.2 g/cm³, whereas meta- and para-substituted isomers likely differ in crystallinity and solubility due to steric and electronic variations.

- Fluorination Degree : The bis(trifluoromethyl) derivative (1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol) is a solid with a lower yield (43%), reflecting synthetic challenges in introducing multiple CF₃ groups.

Biological Activity

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organofluorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources to provide a comprehensive overview.

This compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a propan-1-ol chain. This structural configuration contributes to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3O |

| Molecular Weight | 224.20 g/mol |

| Appearance | Brown oil |

| Melting Point | Not specified |

| Boiling Point | Not specified |

1. Antioxidant Properties

Research indicates that arylpropanols, including compounds like this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has shown potential in anti-inflammatory applications. Studies suggest that the trifluoromethyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

3. Neuropharmacological Activity

Recent studies have explored the neuropharmacological effects of similar compounds with trifluoromethyl groups. For instance, compounds containing this group have been linked to serotonin receptor modulation, which is crucial in managing mood disorders such as depression . The antidepressant-like effects observed in related compounds suggest that this compound may also influence serotonergic pathways.

Study on Antidepressant-Like Effects

A study evaluating the antidepressant potential of related compounds revealed significant findings regarding the modulation of serotonergic systems. The research involved administering various doses of a compound with a similar structure to mice and assessing their behavior in forced swimming tests (FST) and tail suspension tests (TST). Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant-like effect mediated through serotonin receptors .

Pharmacological Characterization

A detailed pharmacological characterization was conducted on related organofluorine compounds, highlighting their interactions with biological targets. This research emphasized the importance of the trifluoromethyl group in enhancing binding affinity to target receptors, thus improving therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The trifluoromethyl group influences the electronic properties of the compound, enhancing its interaction with various receptors, particularly those involved in neurotransmission.

- Antioxidative Mechanism : The ability to scavenge free radicals contributes to reducing oxidative damage in cells.

- Inflammatory Pathway Inhibition : The compound may inhibit the expression of pro-inflammatory cytokines through various signaling pathways.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.